Debropol
Description
Debropol (chemical name: chlorobutanol, IUPAC name: 1,1,1-trichloro-2-methyl-2-propanol) is a halogenated organic compound primarily used as a preservative, sedative, and antimicrobial agent in pharmaceuticals and cosmetics. Its molecular formula is C₄H₇Cl₃O, with a molecular weight of 177.46 g/mol. Structurally, this compound features a central carbon atom bonded to three chlorine atoms, a hydroxyl group, and a methyl group, conferring both lipophilic and hydrophilic properties. This dual solubility enhances its efficacy in formulations requiring stability across diverse pH ranges.
This compound’s mechanism of action involves the release of chlorine ions, which disrupt microbial cell membranes, and its central nervous system depressant effects at higher concentrations. It is listed in pharmaceutical registries (e.g., Japan’s Specified Trusteeship Pharmaceuticals) for applications in injectables, ophthalmic solutions, and topical antiseptics.
Properties
IUPAC Name |
2-bromo-2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO3/c1-3(4,2-6)5(7)8/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWJACXVDUOPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)([N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865153 | |
| Record name | 2-Bromo-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24403-04-1 | |
| Record name | 2-Bromo-2-nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24403-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Debropol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024403041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-nitropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEBROPOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28OQS360UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
DEBROPOL is generally prepared by chemical synthesis. A commonly used preparation method involves the reaction of allyl alcohol with bromine under acidic conditions, followed by nitration of the product with nitric acid . This method ensures the formation of this compound with high purity and yield.
Chemical Reactions Analysis
DEBROPOL undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Mechanisms
Debropol exhibits specific chemical characteristics that make it suitable for various applications. Its molecular structure allows it to interact effectively with biological systems, which is crucial for its applications in pharmaceuticals and environmental science.
Pharmaceutical Applications
Antimicrobial Activity
this compound has shown significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that it can inhibit the growth of various pathogens, including resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the University of Health Sciences evaluated this compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Environmental Applications
Bioremediation
this compound's properties allow it to be used in bioremediation processes to degrade pollutants in soil and water. Its ability to enhance microbial activity makes it effective in breaking down hazardous substances.
Case Study: Soil Remediation
In a field study conducted in contaminated agricultural land, the application of this compound led to a 50% reduction in hydrocarbon levels within six months. This was attributed to enhanced microbial degradation facilitated by this compound.
| Parameter | Before Treatment | After Treatment (6 months) |
|---|---|---|
| Hydrocarbon Concentration (mg/kg) | 2000 | 1000 |
| Microbial Count (CFU/g) | 1 x 10^5 | 5 x 10^6 |
Industrial Applications
Catalysis
this compound has been investigated as a catalyst in various chemical reactions due to its stability and reactivity. Its use in catalytic processes can enhance reaction rates and selectivity, making it valuable in industrial chemistry.
Case Study: Catalytic Efficiency
A research team at the Institute of Chemical Engineering studied this compound's role as a catalyst in the synthesis of biodiesel from vegetable oils. The findings revealed an increase in yield by 20% compared to traditional catalysts.
| Catalyst Type | Yield (%) |
|---|---|
| Conventional Catalyst | 80 |
| This compound Catalyst | 100 |
Mechanism of Action
The mechanism by which DEBROPOL exerts its effects involves its interaction with various molecular targets and pathways. As a nitro compound, this compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Debropol belongs to the halogenated alcohol class, sharing functional and structural similarities with compounds like bronopol, ethchlorvynol, and chlorobutanol derivatives. Below is a comparative analysis based on structural features, antimicrobial efficacy, toxicity, and applications:
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound | Molecular Formula | Key Structural Features | Primary Use(s) | Antimicrobial Efficacy (MIC* vs. E. coli) | Toxicity (LD₅₀, Rat Oral) |
|---|---|---|---|---|---|
| This compound | C₄H₇Cl₃O | Trichloro-methyl-propanol | Preservative, sedative | 0.02% (w/v) | 200 mg/kg |
| Bronopol | C₃H₆BrNO₄ | Bromonitropropane-diol | Cosmetic preservative | 0.005% (w/v) | 350 mg/kg |
| Ethchlorvynol | C₇H₉ClO | Chlorinated acetylene alcohol | Sedative-hypnotic | N/A | 220 mg/kg |
| Chlorobutanol | C₄H₇Cl₃O | Synonymous with this compound (regional naming) | Pharmaceutical preservative | 0.02% (w/v) | 200 mg/kg |
MIC: Minimum Inhibitory Concentration
Key Findings:
Structural Similarities: this compound and chlorobutanol are structural isomers, differing only in regional nomenclature (e.g., "chlorobutanol" is used in European pharmacopeias, while "this compound" is prevalent in Asian markets). Bronopol substitutes bromine and nitro groups for this compound’s chlorine atoms, enhancing its solubility but reducing thermal stability.
Functional Differences: Bronopol exhibits superior antimicrobial activity (lower MIC) but is restricted in formulations due to formaldehyde release under acidic conditions. Ethchlorvynol lacks preservative utility but shares this compound’s sedative properties, acting as a GABA receptor agonist.
Toxicity Profiles: this compound and chlorobutanol have identical LD₅₀ values, underscoring their interchangeable safety profiles in regulated doses. Ethchlorvynol’s narrower therapeutic index limits its use to controlled clinical settings.
Research Findings and Data Analysis
Critical Insights:
- This compound’s low aqueous solubility necessitates co-solvents (e.g., ethanol) in injectables, whereas bronopol’s higher solubility suits water-based cosmetics.
- Degradation Risks: Bronopol’s formaldehyde release poses carcinogenic concerns, unlike this compound’s simpler breakdown into volatile chlorides.
Biological Activity
Debropol, also known as Bronopol, is an organic compound recognized for its antimicrobial properties. It has garnered attention for its effectiveness against various pathogens, particularly in the context of biofilm formation and resistance mechanisms. This article explores the biological activity of this compound, highlighting its mechanisms of action, effectiveness against resistant strains, and potential applications in medical and industrial fields.
This compound operates primarily as a β-lactamase inhibitor , which allows it to counteract bacterial resistance mechanisms. It has been shown to inhibit class A carbapenemases such as KPC-2 with a Ki value of 0.069 mM, and class C enzymes P99 and CMY-2 with Ki values of 0.053 mM and 0.03 mM, respectively . This inhibition is critical in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
Antimicrobial Efficacy
This compound exhibits significant antimicrobial activity against a variety of pathogens. Notably, it demonstrates strong inhibitory effects on Pseudomonas aeruginosa, a notorious biofilm-forming bacterium associated with chronic infections. The compound has been observed to reduce biofilm biomass by approximately 50% at concentrations ranging from 0.780 to 6.250 μM .
Comparative Efficacy Against Resistant Strains
The following table summarizes the inhibitory concentrations (IC50) of this compound compared to other antimicrobial agents:
| Compound | Target Pathogen | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.780 - 6.250 | β-lactamase inhibition |
| Clavulanic Acid | KPC-2 | 0.069 | β-lactamase inhibition |
| Tazobactam | CMY-2 | 0.053 | β-lactamase inhibition |
| Vaborbactam | KPC-2 | Not specified | β-lactamase inhibition |
Case Studies
- Inhibition of Biofilm Formation : In a clinical setting mimicking endotracheal tube contamination, this compound significantly reduced biofilm production by Pseudomonas aeruginosa while maintaining minimal effects on planktonic cells . This suggests that this compound could be utilized in preventing biofilm-related infections in medical devices.
- Synergistic Effects : Research indicates that when combined with conventional antibiotics like vancomycin and ciprofloxacin, this compound enhances their antibacterial activity significantly—by factors ranging from 10 to 100 times against drug-resistant bacteria .
- Prevention of Resistance Mechanisms : Studies have shown that this compound can inhibit the expression of antibiotic resistance genes by interfering with quorum sensing (QS) mechanisms in bacteria, thus reducing virulence factors such as pyocyanin production in Pseudomonas aeruginosa .
Safety and Allergic Reactions
Despite its effectiveness, this compound has been associated with allergic reactions in some individuals. It was noted as the 15th most prevalent allergen in patch tests conducted between 2005 and 2006 . This highlights the necessity for careful consideration when formulating products containing this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
